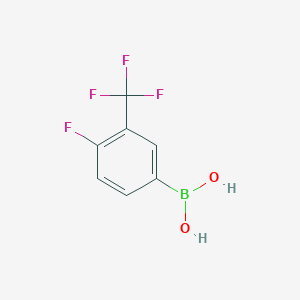

4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYFCBXDUPORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590203 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-23-6 | |

| Record name | B-[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-(trifluoromethyl)phenylboronic acid physical properties

An In-depth Technical Guide on 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Introduction

This compound is a versatile organoboron compound with the chemical formula C₇H₅BF₄O₂.[1][2] It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility in various chemical transformations.[1]

This compound is widely recognized for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds to assemble complex molecules like pharmaceuticals and agrochemicals.[1][3] The trifluoromethyl group often improves metabolic stability and lipophilicity in drug candidates, making this reagent highly valuable for drug development professionals.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its use, and key reaction pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 182344-23-6 | [1][2][4] |

| Molecular Formula | C₇H₅BF₄O₂ | [1][2][4] |

| Molecular Weight | 207.92 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 170-174 °C | [1][2] |

| Boiling Point | 268.7 ± 50.0 °C (Predicted) | [2] |

| Density | 1.503 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol | [2] |

| pKa | Data not available. The presence of electron-withdrawing groups (fluorine and trifluoromethyl) is expected to lower the pKa compared to unsubstituted phenylboronic acid, increasing its Lewis acidity.[5][6] | |

| Storage | Store at room temperature in a dry, dark place. | [1][2] |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Aromatic protons would appear as complex multiplets due to coupling with each other and with the ¹⁹F nuclei.

-

¹³C NMR : Signals corresponding to the seven carbon atoms would be observed, with their chemical shifts influenced by the attached fluorine and trifluoromethyl groups.

-

¹⁹F NMR : Two distinct signals would be expected, one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group.

-

¹¹B NMR : A single peak typical for a tri-coordinated boronic acid species is expected.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its isotopic mass.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research and development.

General Synthesis Protocol

The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for this compound is outlined below.

Reaction: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene + n-Butyllithium → Intermediate Lithiate Intermediate Lithiate + Trimethyl borate → Boronate Ester Intermediate Boronate Ester Intermediate + Acidic Hydrolysis → this compound

Procedure:

-

Under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) in a flame-dried flask.[5][7]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[5][7]

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while maintaining the low temperature.[7]

-

After the addition is complete, stir the mixture at -78 °C for one hour to ensure complete formation of the lithiated intermediate.[7]

-

In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.[5]

-

Transfer the freshly prepared lithiated intermediate into the trimethyl borate solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]

-

Quench the reaction by adding dilute hydrochloric acid and stir for one hour to hydrolyze the boronate ester.[7]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purify the crude solid by recrystallization to obtain pure this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 182344-23-6 [amp.chemicalbook.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. This compound | 182344-23-6 [sigmaaldrich.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]

4-Fluoro-3-(trifluoromethyl)phenylboronic acid CAS number 182344-23-6

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylboronic acid CAS Number: 182344-23-6

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of this compound. This versatile organoboron compound is a critical building block in modern organic and medicinal chemistry.

Physicochemical and Safety Data

This compound is a white to off-white crystalline powder at room temperature.[1] It is recognized for its stability under mild conditions, making it a reliable reagent in various synthetic applications.[1] Like many boronic acids, it may exist in equilibrium with its anhydride (a boroxine).

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 182344-23-6 | [1][2] |

| Molecular Formula | C₇H₅BF₄O₂ | [1] |

| Molecular Weight | 207.92 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 174 °C (lit.) | [1] |

| Purity | ≥97% | [1] |

| Synonyms | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid |[1] |

Table 2: Safety and Handling Information | Hazard Statement | GHS Classification | Precautionary Measures | | :--- | :--- | :--- | | Causes skin irritation | Skin Irrit. 2 | Wash hands thoroughly after handling. Wear protective gloves.[3] | | Causes serious eye irritation | Eye Irrit. 2A | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | | May cause respiratory irritation | STOT SE 3 | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3] | | Storage | Store in a cool, dark, and dry place in a tightly sealed container. Keep away from oxidizing agents.[3] | | Firefighting | Use dry chemical, foam, or carbon dioxide. Combustion may produce hazardous fumes, including carbon oxides, halogenated compounds, borates, and highly toxic hydrogen fluoride (HF) gas.[3] |

Spectroscopic Profile

Table 3: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J) | Notes |

|---|---|---|---|

| ¹H NMR | ~8.1-8.3 | dd (doublet of doublets) | Aromatic proton ortho to the boronic acid and CF₃ group. |

| ~8.0-8.2 | ddd (doublet of doublet of doublets) | Aromatic proton ortho to the fluorine and meta to the CF₃ group. | |

| ~7.3-7.5 | t (triplet) | Aromatic proton ortho to the boronic acid and fluorine atoms. | |

| ~8.0-9.0 | br s (broad singlet) | B(OH)₂ protons, often exchangeable with D₂O. | |

| ¹³C NMR | ~163 (d, ¹JCF ≈ 250 Hz) | d (doublet) | Carbon atom directly bonded to fluorine. |

| ~130-140 | m (multiplet) | Aromatic carbons. | |

| ~123 (q, ¹JCF ≈ 272 Hz) | q (quartet) | Trifluoromethyl carbon. The large coupling constant is characteristic.[4] | |

| ~120-130 (broad) | br (broad) | Carbon atom bonded to boron; signal is often broadened due to quadrupolar relaxation of the boron nucleus. | |

| ¹⁹F NMR | ~ -63 | s (singlet) | -CF₃ group. Typically a sharp singlet.[4] |

| ~ -110 | s (singlet) | Ar-F group. |

| ¹¹B NMR | ~28-33 | br s (broad singlet) | Typical for arylboronic acids. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via lithium-halogen exchange from a suitable precursor followed by reaction with a borate ester and subsequent hydrolysis.

Representative Synthesis Protocol

This protocol is a representative example based on established methods for analogous arylboronic acids. The starting material, 1-bromo-4-fluoro-2-(trifluoromethyl)benzene, is commercially available.

Reaction Scheme:

References

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. The document details the most common and effective synthetic methodology, including a step-by-step experimental protocol. Quantitative data from analogous reactions are presented to provide a comparative reference. Furthermore, this guide includes a visual representation of the synthetic pathway to facilitate a clear understanding of the process.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2][3] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of molecules incorporating this moiety.[1][2][3] These characteristics make it a highly sought-after building block in the design and development of novel pharmaceuticals and agrochemicals.[1][2][3] Its application extends to the synthesis of complex organic molecules with improved efficacy and selectivity, highlighting its importance in modern drug discovery and materials science.

Synthetic Pathway

The most prevalent and efficient method for the synthesis of this compound involves a lithium-halogen exchange reaction of a suitable precursor, 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, followed by borylation with a trialkyl borate. This two-step, one-pot procedure is a standard and reliable method for the preparation of various arylboronic acids.

A general representation of this synthetic route is depicted below:

Figure 1: General synthetic scheme for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on well-established methods for the synthesis of analogous fluorinated phenylboronic acids.

Materials:

-

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) solution in hexanes/pentane

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Pentane or Hexane

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon) supply

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Reaction Setup and Lithiation

-

A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet, is flame-dried under a stream of nitrogen or argon and allowed to cool to room temperature.

-

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in the flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium or tert-Butyllithium (1.1-1.2 eq) is added dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours.

Step 2: Borylation and Work-up

-

Triisopropyl borate or trimethyl borate (1.2-1.5 eq), dissolved in anhydrous THF or diethyl ether, is added dropwise to the reaction mixture at -78 °C, ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

Step 3: Purification

-

The crude product is triturated with cold pentane or a mixture of pentane and diethyl ether to induce precipitation of the boronic acid as a white solid.

-

The solid is collected by vacuum filtration, washed with cold pentane, and dried under vacuum to afford pure this compound.

Data Presentation

| Starting Material | Product | Reagents | Yield (%) | Reference |

| 4-Bromo-2-fluoroaniline | 4-Amino-3-fluorophenylboronic acid | 1. TMSCl, n-BuLi 2. t-BuLi, B(OMe)₃ | 45 | [1] |

| 1-Bromo-3,4,5-trifluorobenzene | (3,4,5-Trifluorophenyl)boronic acid | Mg, B(OMe)₃ | 89 | [4] |

| 3-Chloro-1-fluoro-2-substituted benzene | 4-Chloro-2-fluoro-3-substituted-phenylboronic acid | n-BuLi, B(OMe)₃ | >90 | United States Patent US8822730B2 |

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process for experienced chemists. The lithium-halogen exchange followed by borylation is a robust and reliable method. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important building block for applications in drug discovery and materials science. Adherence to anhydrous and inert atmosphere conditions is critical for achieving optimal results.

References

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable physicochemical properties to molecules incorporating this moiety. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate electronic properties and serve as a handle for further functionalization.[1][2] This technical guide provides a comprehensive overview of the structural information, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | (4-Fluoro-3-trifluoromethyl-phenyl)boronic acid, 5-Borono-2-fluorobenzotrifluoride | [3] |

| CAS Number | 182344-23-6 | [2] |

| Molecular Formula | C₇H₅BF₄O₂ | [2] |

| Molecular Weight | 207.92 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 170-174 °C | [3] |

| Boiling Point (Predicted) | 268.7 ± 50.0 °C | [3] |

| Solubility | Soluble in methanol.[4] Quantitative data in other organic solvents is not readily available in public literature. | |

| Purity | Typically ≥97% | [2] |

| Storage | Store in a cool, dry place, sealed from moisture. Room temperature is generally acceptable. | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a complete set of assigned spectra is not publicly available, typical spectral features for related fluorinated phenylboronic acids can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the most informative.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the phenyl ring. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The B(OH)₂ protons usually appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display seven signals for the seven carbon atoms. The carbon atom attached to the boron will be broad. The carbon atoms attached to fluorine and the trifluoromethyl group will show characteristic couplings (¹JCF, ²JCF, etc.). The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.[1]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group is typically around -63 ppm relative to CFCl₃.[5] The fluorine on the ring will exhibit coupling to the adjacent protons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching (from B(OH)₂) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~1350 | B-O stretching |

| ~1320 (strong) | C-F stretching (CF₃) |

| ~1100-1200 | C-F stretching (Ar-F) |

| ~1000-1100 | B-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation pattern would likely involve the loss of water, the boronic acid group, and potentially the trifluoromethyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by hydrolysis. A plausible synthetic route starting from 4-bromo-2-fluoro-1-(trifluoromethyl)benzene is outlined below.

Materials:

-

4-Bromo-2-fluoro-1-(trifluoromethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate or Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or Pentane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-2-fluoro-1-(trifluoromethyl)benzene and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate or triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1-2 hours.

-

Workup: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2] A general protocol for a typical coupling reaction is provided below.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, 1,4-dioxane, or DMF, often with water)

-

Ligand (if necessary, e.g., PPh₃, SPhos)

Procedure:

-

Reaction Setup: To a Schlenk flask or a microwave vial is added the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), the ligand (if used), and the base (typically 2-3 equivalents).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent is then added, and the mixture is degassed again by bubbling the inert gas through the solution for 10-15 minutes or by the freeze-pump-thaw method.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Biological Activity and Toxicological Information

The incorporation of fluorine and trifluoromethyl groups can significantly impact the biological activity of a molecule.[1] While specific biological activity data for this compound itself is not extensively reported in public literature, phenylboronic acids, in general, have been investigated for various biological applications, including as enzyme inhibitors and for their potential antitumor effects.[3]

Toxicological Profile:

Hazard Statements:

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Wash skin thoroughly after handling.[4]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its unique electronic and steric properties, conferred by the fluoro and trifluoromethyl substituents, make it an attractive component for modulating the physicochemical and biological properties of target compounds. The well-established methodologies for its synthesis and its application in robust cross-coupling reactions, such as the Suzuki-Miyaura coupling, ensure its continued importance in both academic and industrial research. As the demand for sophisticated fluorinated organic molecules grows, the utility of this compound is set to expand further.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. colorado.edu [colorado.edu]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The chemical shifts of aromatic protons are influenced by the electronic effects of substituents.[1] In this molecule, the fluorine atom is an ortho, para-director and a deactivating group, while the trifluoromethyl group is a meta-director and a strong deactivating group. The boronic acid group is also deactivating. These factors will influence the chemical environment of each proton on the aromatic ring.

The predicted ¹H NMR spectral data are summarized in the table below. The proton numbering corresponds to the IUPAC nomenclature for the phenyl ring, starting from the carbon bearing the boronic acid group as position 1.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 1-2 Hz, ⁴J(H2-F) ≈ 4-6 Hz | 1H |

| H-5 | 7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 8-9 Hz | 1H |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-H2) ≈ 1-2 Hz | 1H |

| B(OH)₂ | 8.0 - 8.5 (broad) | Singlet (s) | - | 2H |

Experimental Protocol

The following is a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and exchange with the acidic B(OH)₂ protons, leading to a sharper signal for the aromatic protons.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

-

Solvent: DMSO-d₆ or CDCl₃.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the aromatic and boronic acid proton signals.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

-

Acquisition Time (aq): An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants of the signals.

-

Structural and Signaling Visualization

The following diagram illustrates the structure of this compound with the aromatic protons labeled. The logical relationships of the proton signals, including their expected couplings, are also depicted.

Caption: Molecular structure and predicted proton NMR signal relationships.

References

A Technical Guide to the Stability and Storage of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a critical building block in modern medicinal chemistry and materials science, prized for its role in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of the resulting products.[1] However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established principles for arylboronic acids. It details the primary degradation pathways, offers protocols for stability assessment, and provides clear guidelines for handling and storage to maximize the shelf-life and performance of this valuable reagent.

Core Concepts in the Stability of Arylboronic Acids

The stability of this compound, like other arylboronic acids, is principally influenced by its susceptibility to two major degradation pathways: dehydration to form boroxines and protodeboronation. Environmental factors such as moisture, temperature, and pH play a significant role in the rate of these degradation processes.

Dehydration to Boroxine

Arylboronic acids can undergo intermolecular dehydration, where three molecules condense to form a six-membered cyclic anhydride known as a boroxine.[2] This is a reversible equilibrium reaction, with the presence of water driving the equilibrium back towards the boronic acid.[3][4][5] The formation of boroxine is often observed in the solid state and can be accelerated by elevated temperatures.[2] While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.[4][5] The observation that commercial samples of this compound may contain varying amounts of its anhydride (boroxine) underscores the prevalence of this equilibrium.

dot

Caption: Primary degradation pathways for arylboronic acids.

Protodeboronation

Protodeboronation is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 1-fluoro-2-(trifluoromethyl)benzene) and boric acid.[6] This reaction is often catalyzed by aqueous acidic or basic conditions and can be influenced by temperature and the electronic properties of the aryl ring.[6][7] Electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents present in the title compound, can affect the susceptibility of the arylboronic acid to protodeboronation, with complex dependencies on pH.[6][8]

Oxidation

The boron center in boronic acids is also susceptible to oxidation, which can be mediated by atmospheric oxygen or other oxidizing agents.[9] This can lead to the formation of phenols and boric acid. While less commonly cited as a primary storage concern for the solid material compared to dehydration and protodeboronation, oxidative degradation can be a significant pathway in solution, particularly in biological contexts or in the presence of reactive oxygen species.[10][11]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality and reactivity of this compound. The following table summarizes the recommended conditions based on supplier information and general best practices for arylboronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable for short-term storage.[12][13] For long-term storage, refrigeration (-20°C) is recommended.[14] | Lower temperatures slow the rate of chemical degradation, including the dehydration to boroxine. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[14] | Minimizes exposure to atmospheric moisture, which can lead to hydrolysis and protodeboronation, and to oxygen, which can cause oxidative degradation.[9] |

| Light | Protect from direct sunlight and strong light sources.[14][15] | Although not highly sensitive, prolonged exposure to UV light can potentially induce degradation.[15] General photostability testing is a standard practice.[16][17] |

| Moisture | Avoid exposure to moisture. Handle in a dry environment (e.g., glove box or with dry solvents). | Moisture is a key reactant in both the hydrolysis of boroxine back to the boronic acid and in the irreversible protodeboronation pathway.[4][6] |

| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and reactive metals.[18] | Boronic acids can react with these substances, leading to degradation or hazardous situations. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often coupled with mass spectrometry (MS) for the identification of degradation products.[19][20] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and monitoring degradation.[7][9][19]

General Workflow for a Stability Study

dot

Caption: A typical experimental workflow for a stability study.

Protocol for HPLC-UV Stability Indicating Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products (e.g., boroxine and protodeboronation product).

Instrumentation and Materials:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., Waters XTerra MS C18, which has shown minimal on-column hydrolysis for boronate esters).[21]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

This compound reference standard.

Procedure:

-

Method Development:

-

Develop a gradient elution method to separate the parent compound from potential impurities and degradants. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 220-280 nm).

-

A key challenge in the HPLC analysis of boronic acids is the potential for on-column hydrolysis.[19][21] Using a column with low silanol activity and avoiding pH modifiers in the mobile phase can minimize this issue.[21]

-

-

Forced Degradation Study:

-

Subject samples of the boronic acid to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl or 0.1 M NaOH and heat gently. Neutralize before injection.

-

Oxidation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%).

-

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the parent peak.

-

-

Stability Sample Analysis:

-

Prepare solutions of the stability samples (from solid-state or solution studies) in the diluent at a known concentration.

-

Inject the samples onto the HPLC system.

-

Quantify the amount of this compound remaining by comparing its peak area to that of a reference standard. Calculate the percentage of degradation.

-

Protocol for ¹H and ¹⁹F NMR Analysis

Objective: To monitor the stability of this compound and identify degradation products in solution.

Instrumentation and Materials:

-

NMR spectrometer (≥400 MHz).

-

Deuterated solvents (e.g., DMSO-d₆, CD₃CN, or D₂O).

-

NMR tubes.

Procedure:

-

Initial Spectrum (T=0):

-

Dissolve a precisely weighed amount of the boronic acid in a deuterated solvent in an NMR tube.

-

Acquire ¹H and ¹⁹F NMR spectra. The ¹⁹F NMR will be particularly informative for monitoring changes related to the fluorine-containing groups.

-

Identify the characteristic signals for the parent compound.

-

-

Stability Monitoring:

-

Store the NMR tube under the desired stress condition (e.g., at room temperature, elevated temperature, or exposed to light).

-

Acquire ¹H and ¹⁹F NMR spectra at regular intervals.

-

Monitor for the appearance of new signals and the decrease in the intensity of the parent compound's signals. The formation of the protodeboronation product, 1-fluoro-2-(trifluoromethyl)benzene, would be readily observable by the appearance of a new set of aromatic signals in both the ¹H and ¹⁹F spectra. The dehydration to the boroxine may result in shifts of the aromatic signals.

-

Conclusion

While this compound is a robust reagent for many synthetic applications, its stability is not absolute. The primary degradation pathways of concern are the reversible dehydration to its boroxine anhydride and the irreversible protodeboronation. Both pathways are significantly influenced by the presence of moisture and non-neutral pH conditions. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a cool, dry, and inert environment—researchers can significantly extend its shelf-life and ensure the reliability of their results. For applications requiring stringent control over purity and stoichiometry, it is recommended to perform analytical checks using techniques like HPLC or NMR, especially for older batches or those that have been stored under suboptimal conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Boroxine-Boronic Acid Equilibrium. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 13. mdpi.com [mdpi.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. laballey.com [laballey.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. fishersci.com [fishersci.com]

- 19. benchchem.com [benchchem.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Purity and Assay of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic effects to target molecules. These characteristics make it a sought-after reagent for Suzuki-Miyaura cross-coupling reactions in the synthesis of complex organic molecules. Given its role in the development of high-value compounds, ensuring the purity and accurate assay of this boronic acid is of paramount importance.

This technical guide provides an in-depth overview of the essential physicochemical properties of this compound and details the key analytical methodologies for its comprehensive quality assessment. This document is intended to serve as a valuable resource for researchers and quality control analysts by providing structured data, detailed experimental protocols, and logical workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 182344-23-6 |

| Molecular Formula | C₇H₅BF₄O₂ |

| Molecular Weight | 207.92 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 170-174 °C |

| Purity (typical) | ≥98% |

| Storage Conditions | Store at room temperature |

Analytical Workflow for Quality Control

A systematic analytical workflow is essential for the comprehensive quality control of this compound. The following diagram illustrates a recommended workflow, encompassing identity confirmation, purity determination, and quantification of impurities.

Experimental Protocols

Detailed experimental protocols are provided below for the key analytical techniques used in the quality control of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

This method is suitable for determining the purity of this compound and for its assay against a reference standard.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

-

Inject the sample solution.

-

Calculate the purity by area percent and the assay against the reference standard.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.

Instrumentation:

-

NMR spectrometer (≥400 MHz)

-

High-precision analytical balance

-

NMR tubes

Materials:

-

This compound sample

-

Certified internal standard (e.g., maleic acid or dimethyl sulfone)

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

-

Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantification. This includes a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton, typically 30-60 seconds) and a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).

-

-

Data Processing and Calculation:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

Potentiometric Titration for Assay

Potentiometric titration is a classic and reliable method for the assay of acidic substances like boronic acids.

Instrumentation:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Stirrer

Reagents:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Mannitol

-

High-purity water

Procedure:

-

Accurately weigh approximately 200-300 mg of this compound into a beaker.

-

Add approximately 50 mL of high-purity water and a sufficient amount of mannitol (e.g., 2-3 g) to form a soluble complex with the boronic acid, which enhances its acidity.

-

Stir the solution until the sample is completely dissolved.

-

Immerse the pH electrode in the solution and start the titration with the standardized NaOH solution.

-

Record the pH values as a function of the titrant volume.

-

Determine the equivalence point from the titration curve (the point of maximum inflection) or its first or second derivative.

-

Calculate the assay of the boronic acid.

Karl Fischer Titration for Water Content

This method is used to determine the water content in the sample, which is a common impurity.

Instrumentation:

-

Karl Fischer titrator (coulometric or volumetric)

Reagents:

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Anhydrous methanol

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water or a water standard.

-

Accurately weigh an appropriate amount of the this compound sample and add it to the titration vessel containing anhydrous methanol.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

The instrument will automatically calculate the water content in the sample.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

GC-HS is the standard method for the analysis of residual solvents from the manufacturing process.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID)

-

Headspace autosampler

GC Conditions (Typical):

-

Column: DB-624 or equivalent (30 m x 0.53 mm, 3.0 µm)

-

Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min)

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

Carrier Gas: Helium or Nitrogen

Headspace Conditions:

-

Vial Equilibration Temperature: 80 °C

-

Vial Equilibration Time: 30 min

Procedure:

-

Prepare a standard solution containing known concentrations of potential residual solvents in a suitable solvent (e.g., DMSO).

-

Accurately weigh the this compound sample into a headspace vial and add a known volume of the diluent.

-

Analyze the standard and sample solutions by GC-HS.

-

Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas with those of the standard.

Impurity Profile

Potential impurities in this compound can arise from the synthetic route or degradation. Common impurities include:

-

Boronic anhydride (Boroxine): Formed by the dehydration of the boronic acid. This is often in equilibrium with the acid form.

-

Starting materials and intermediates: Unreacted precursors from the synthesis.

-

Deboronated species: The corresponding fluorotrifluoromethylbenzene.

-

Homocoupling byproducts: Biphenyl derivatives formed during the synthesis.

LC-MS is a powerful technique for the identification of unknown impurities. By combining the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, it is possible to obtain molecular weight information and fragmentation patterns of impurities, which aids in their structural elucidation.

Conclusion

The quality of this compound is critical for its successful application in the synthesis of high-value chemical entities. A comprehensive analytical approach, combining chromatographic, spectroscopic, and titrimetric techniques, is essential for ensuring its identity, purity, and assay. The experimental protocols and workflows detailed in this guide provide a robust framework for the quality control of this important synthetic building block, enabling researchers and drug development professionals to proceed with confidence in their synthetic endeavors.

4-Fluoro-3-(trifluoromethyl)phenylboronic acid safety and handling

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylboronic acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a versatile building block in medicinal chemistry and organic synthesis. The document outlines the potential hazards, proper handling procedures, and emergency responses. Furthermore, it details its application in Suzuki-Miyaura cross-coupling reactions and explores the potential biological relevance of molecules synthesized from this compound, including a representative signaling pathway.

Chemical Identification and Physical Properties

This compound is a substituted arylboronic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its reactivity and the properties of the resulting compounds, often enhancing lipophilicity and metabolic stability in drug candidates.[1]

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | [1] |

| CAS Number | 182344-23-6 | [1] |

| Molecular Formula | C₇H₅BF₄O₂ | [1] |

| Molecular Weight | 207.92 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 174 °C (literature) | [1] |

| Solubility | Soluble in Methanol |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation |

Precautionary Statements and Safe Handling

Strict adherence to the following precautionary measures is essential to ensure safety when handling this compound.

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are inadequate. |

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

| Aspect | Recommendation |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |

| Disposal | Dispose of this chemical in accordance with federal, state, and local regulations. It should be handled as hazardous waste. |

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a representative experimental protocol. Note that this is a general procedure and may require optimization for specific substrates.

Reaction Scheme: Ar-X + this compound → Ar-(4-Fluoro-3-(trifluoromethyl)phenyl) + B(OH)₃ + X⁻

Where Ar-X is an aryl halide (e.g., aryl bromide or iodide).

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Biological Relevance and Signaling Pathways

Derivatives of phenylboronic acids are of significant interest in drug discovery. The incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety can lead to compounds with a range of biological activities. For instance, related compounds have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHD enzymes leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in the cellular response to hypoxia.

The HIF-1α signaling pathway is a key regulator of various physiological processes, including erythropoiesis, angiogenesis, and glucose metabolism. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and degradation by the proteasome. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes. Small molecule inhibitors of PHD, potentially derived from boronic acids, can mimic the hypoxic state and activate this pathway, which has therapeutic implications for conditions like anemia.

References

Commercial Suppliers and Technical Guide for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines its commercial availability, key chemical properties, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores its relevance in the development of targeted therapeutics, specifically focusing on the p38 MAPK signaling pathway.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The table below summarizes key information from prominent vendors, allowing for a quick comparison of specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| TCI America | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | Varies (contains varying amounts of Anhydride) | Safety Data Sheet (SDS) and Certificate of Analysis (C of A) available. |

| Chem-Impex | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | 97 - 105% (Assay by titration) | Melting point of 174 °C (Lit.).[1] |

| Sigma-Aldrich | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | ≥95.0% | - |

| BLDpharm | 864759-68-2 | C₇H₅BF₄O₂ | 207.92 | - | - |

| Echemi | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | - | - |

Chemical Properties and Safety

This compound is a white to off-white crystalline powder.[1] Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties for pharmaceutical applications, including enhanced lipophilicity and metabolic stability.[1]

Safety and Handling: This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] In case of contact with skin, wash with plenty of water. Contaminated clothing should be removed and washed before reuse. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).[1][3][4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound is a versatile reagent in these reactions, allowing for the introduction of the 4-fluoro-3-(trifluoromethyl)phenyl moiety into a wide range of molecules.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a p38 MAPK Inhibitor Precursor

This protocol describes the synthesis of a biaryl compound, a common scaffold for p38 MAPK inhibitors, via a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (e.g., 2-bromo-5-chloropyridine) (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Isopropanol

-

Deionized water

Procedure:

-

In a reaction flask, dissolve the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).

-

Add palladium(II) acetate (0.02 mmol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired product.

Role in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) p38 is a key enzyme in a signaling cascade that regulates cellular responses to stress, inflammation, and other external stimuli.[5] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[6][7] This makes p38 MAPK a significant target for drug development.[7][8]

Compounds synthesized using this compound have shown promise as potent and selective inhibitors of p38 MAPK.[9][10][11][12] The unique electronic properties of the 4-fluoro-3-(trifluoromethyl)phenyl group can enhance the binding affinity and pharmacokinetic properties of these inhibitors.

p38 MAPK Signaling Pathway and Inhibition

The following diagram illustrates a simplified p38 MAPK signaling pathway and the point of intervention for a p38 MAPK inhibitor.

Caption: A simplified diagram of the p38 MAPK signaling pathway and the mechanism of action for a p38 inhibitor.

In this pathway, extracellular stimuli such as cellular stress or inflammatory cytokines activate a cascade of kinases (MAPKKK and MAPKK), which in turn phosphorylate and activate p38 MAPK.[5] Activated p38 then phosphorylates various downstream substrates, leading to a range of cellular responses.[7] A p38 inhibitor, synthesized using building blocks like this compound, can block the activity of p38 MAPK, thereby preventing the downstream signaling and mitigating the pathological cellular responses.

References

- 1. chemimpex.com [chemimpex.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. SDS of this compound pinacol ester, Safety Data Sheets, CAS 445303-14-0 - chemBlink [ww.chemblink.com]

- 5. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]

- 7. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Acidity of Fluorinated Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the acidity of fluorinated phenylboronic acids. The introduction of fluorine substituents onto the phenyl ring significantly influences the Lewis acidity of the boronic acid moiety, a critical parameter in applications ranging from organic synthesis and catalysis to the design of sensors and therapeutic agents. This document provides a comprehensive overview of the structural and electronic factors affecting acidity, detailed experimental protocols for pKa determination, and a summary of quantitative acidity data.

Core Principles of Acidity in Phenylboronic Acids

Phenylboronic acids are organoboron compounds that primarily act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The equilibrium of this reaction in aqueous solution is characterized by the acid dissociation constant (pKa). The acidity of phenylboronic acid (pKa ≈ 8.86) is significantly influenced by substituents on the phenyl ring.[1]

The introduction of fluorine atoms, highly electronegative substituents, generally increases the acidity (lowers the pKa) of phenylboronic acids. This effect is a combination of several factors:

-

Inductive Effect: Fluorine's strong electron-withdrawing inductive effect (-I) pulls electron density from the aromatic ring and, subsequently, from the boron atom. This increases the electrophilicity of the boron center, making it a stronger Lewis acid and stabilizing the resulting negative charge on the boronate anion.

-

Resonance Effect: Fluorine can also exert a +R (resonance) effect by donating a lone pair of electrons to the aromatic π-system. This effect is most pronounced for substituents in the ortho and para positions and can counteract the inductive effect to some extent.

-

Position of Fluorination: The position of the fluorine substituent(s) on the phenyl ring has a profound impact on the overall acidity.

-

meta-Substitution: At the meta position, the resonance effect is minimal, and the strong inductive effect dominates, leading to a significant increase in acidity.

-

para-Substitution: At the para position, both inductive and resonance effects are at play. The electron-donating resonance effect can partially offset the electron-withdrawing inductive effect, resulting in a less pronounced increase in acidity compared to the meta isomer.

-

ortho-Substitution: The "ortho-effect" is a complex interplay of electronic and steric factors. While the inductive effect increases acidity, steric hindrance from the bulky boronic acid group can disfavor the formation of the tetrahedral boronate anion, potentially decreasing acidity. However, in the case of fluorine, the formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group on the boron can stabilize the boronate form and thus increase acidity.

-

-

Degree of Fluorination: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity due to the additive nature of the inductive effects.

Quantitative Acidity Data

The following table summarizes the experimentally determined pKa values for a range of fluorinated phenylboronic acids, providing a clear comparison of the impact of fluorine substitution on acidity.

| Compound Name | pKa Value |

| Phenylboronic Acid | 8.86[1] |

| 2-Fluorophenylboronic Acid | 8.80 |

| 3-Fluorophenylboronic Acid | 8.40 |

| 4-Fluorophenylboronic Acid | 8.77[1] |

| 2,3-Difluorophenylboronic Acid | 7.65 |

| 2,4-Difluorophenylboronic Acid | 7.79 |

| 2,5-Difluorophenylboronic Acid | 7.55 |

| 2,6-Difluorophenylboronic Acid | 8.16 |

| 3,4-Difluorophenylboronic Acid | 7.90 |

| 3,5-Difluorophenylboronic Acid | 7.64 |

| 2,3,4-Trifluorophenylboronic Acid | 7.07 |

| 2,3,5-Trifluorophenylboronic Acid | 6.94 |

| 2,3,6-Trifluorophenylboronic Acid | 7.15 |

| 2,4,5-Trifluorophenylboronic Acid | 7.14 |

| 2,4,6-Trifluorophenylboronic Acid | 7.52 |

| 3,4,5-Trifluorophenylboronic Acid | 7.18 |

| 2,3,4,5-Tetrafluorophenylboronic Acid | 6.46 |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[1] |

| 2,3,5,6-Tetrafluorophenylboronic Acid | 6.40 |

| Pentafluorophenylboronic Acid | 6.70 |

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and utilizing fluorinated phenylboronic acids. The two most common methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

This method involves the direct measurement of pH as a function of the volume of a titrant (a strong base) added to a solution of the boronic acid.

Materials and Reagents:

-

Fluorinated phenylboronic acid sample (high purity)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

-

Deionized, degassed water (to minimize carbonate interference)

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or manual titration setup with a burette

-

Stir plate and stir bar

-

Inert gas (e.g., nitrogen or argon) supply

Procedure:

-